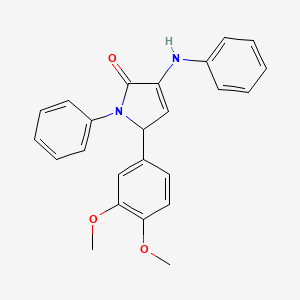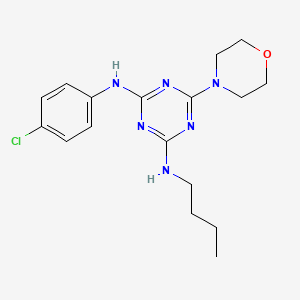![molecular formula C17H16BrNO4S B11652096 Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)
Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アセチル-2-{[(2-ブロモフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチルは、チオフェン系に属する合成有機化合物です。チオフェンは、5員環に硫黄原子を含む複素環式化合物です。この特定の化合物は、エチルエステル、アセチル基、ブロモフェニル基、メチルチオフェンコアを含む複雑な構造によって特徴付けられます。
準備方法
5-アセチル-2-{[(2-ブロモフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つは、チオフェンコアの調製から始まり、その後、アセチル基、ブロモフェニル基、エチルエステル基を導入します。反応条件は、目的の生成物を高い純度と収率で得るために、触媒、溶媒、特定の温度制御の使用を必要とすることがよくあります。工業生産方法は、これらの反応を連続フローリアクターを使用してスケールアップし、反応パラメーターを最適化して、費用対効果の高い効率的な合成を実現することを含む場合があります。
化学反応の分析
5-アセチル-2-{[(2-ブロモフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができ、酸化された誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、特定の官能基の還元をもたらします。
置換: ブロモフェニル基は求核置換反応を可能にし、求核剤は適切な条件下で臭素原子を置換することができます。これらの反応で使用される一般的な試薬と条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:炭素上のパラジウム)、制御された温度などがあります。これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学的研究の応用
5-アセチル-2-{[(2-ブロモフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチルは、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物のユニークな構造により、生体分子と相互作用することが可能になり、酵素阻害と受容体結合を研究するための候補となります。
医学: 製薬中間体としての可能性と特定の疾患に対する生物学的活性を調査する研究が進められています。
産業: この化合物の特性は、特定の望ましい特性を持つポリマーやコーティングなどの新しい材料の開発に役立ちます。
作用機序
5-アセチル-2-{[(2-ブロモフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチルの作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。この化合物の構造により、特定の活性部位に結合し、これらの標的の活性を阻害または調節することができます。関連する経路には、シグナル伝達、代謝プロセス、細胞応答などが含まれ、これは化合物が研究されている生物学的コンテキストによって異なります。
類似化合物との比較
5-アセチル-2-{[(2-ブロモフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチルは、次のような他のチオフェン誘導体と比較することができます。
2-アミノ-4-メチルチオフェン-3-カルボン酸エチル: コア構造は似ていますが、官能基が異なり、化学的性質と用途が異なります。
5-アセチル-2-{[(2-クロロフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチル: 臭素の代わりに塩素置換があり、反応性と生物学的活性が異なります。
5-アセチル-2-{[(2-フルオロフェニル)カルボニル]アミノ}-4-メチルチオフェン-3-カルボン酸エチル: フッ素置換により、化合物の安定性と生体標的との相互作用が影響を受ける可能性があります。
特性
分子式 |
C17H16BrNO4S |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
ethyl 5-acetyl-2-[(2-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H16BrNO4S/c1-4-23-17(22)13-9(2)14(10(3)20)24-16(13)19-15(21)11-7-5-6-8-12(11)18/h5-8H,4H2,1-3H3,(H,19,21) |
InChIキー |
RNXLWXRWTDYXBY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-Dimethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11652016.png)

![N-(2,4-difluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11652023.png)
![2-(1,3-benzothiazol-2-yl)-5-propyl-4-[(E)-(propylimino)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11652024.png)
![(6Z)-6-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652038.png)
![7-[(3-chlorophenyl)methoxy]-3-(3,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B11652040.png)
![propyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11652060.png)
![methyl 6-[(5E)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11652064.png)
![2-(3-Chloro-phenoxy)-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B11652068.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11652071.png)

![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11652075.png)

![2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11652078.png)
